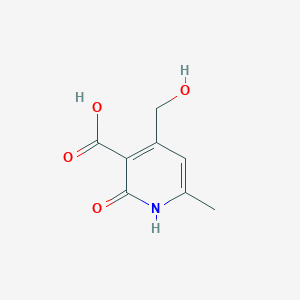

4-Hydroxymethyl-6-methyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid

Description

Properties

IUPAC Name |

4-(hydroxymethyl)-6-methyl-2-oxo-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c1-4-2-5(3-10)6(8(12)13)7(11)9-4/h2,10H,3H2,1H3,(H,9,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GULJVXYSRVVACP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1)C(=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxymethyl-6-methyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 2,6-dimethylpyridine with formaldehyde and subsequent oxidation to introduce the hydroxymethyl group. The reaction conditions often involve the use of catalysts such as palladium or platinum and solvents like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of robust catalysts and optimized reaction conditions to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxymethyl-6-methyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methyl group can undergo electrophilic substitution reactions, often facilitated by catalysts like aluminum chloride.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium, platinum, aluminum chloride.

Major Products

Oxidation: 4-Carboxymethyl-6-methyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid.

Reduction: 4-Hydroxymethyl-6-methyl-2-hydroxy-1,2-dihydro-pyridine-3-carboxylic acid.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of 4-hydroxymethyl-6-methyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid exhibit antimicrobial properties. These compounds are being studied for their potential use as antibiotics against resistant bacterial strains. The mechanism of action often involves the inhibition of bacterial enzymes critical for cell wall synthesis.

Anticancer Properties

Studies have shown that this compound can induce apoptosis in cancer cells. Its ability to modulate pathways involved in cell growth and survival makes it a candidate for further investigation in cancer therapeutics.

Organic Synthesis

Building Block in Synthesis

this compound serves as a versatile building block in organic synthesis. It is utilized in the preparation of various heterocyclic compounds and can be modified to yield derivatives with enhanced biological activity.

Reagent in Chemical Reactions

The compound is used as a reagent in several chemical reactions, including condensation reactions and cyclization processes. Its functional groups allow for diverse reactivity, making it valuable in synthetic organic chemistry.

Material Science

Polymer Development

In material science, derivatives of this compound are explored for their potential use in polymer chemistry. The incorporation of pyridine derivatives into polymer backbones can enhance properties such as thermal stability and mechanical strength.

Nanomaterials

Research is ongoing into the use of this compound in the development of nanomaterials. Its unique structural features may contribute to the formation of nanoscale materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-Hydroxymethyl-6-methyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxymethyl and carboxylic acid groups play crucial roles in binding to active sites, facilitating various biochemical reactions. The compound’s effects are mediated through pathways involving oxidative stress and inflammation .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and similarities with related pyridine-3-carboxylic acid derivatives:

Key Comparative Findings

Substituent Effects on Corrosion Inhibition :

- DODHPCA (4,6-dimethyl analog) demonstrated 88% inhibition efficiency for C-steel in acetic acid at 1.0 mM, attributed to adsorption via the Langmuir model .

- The target compound ’s hydroxymethyl group could improve metal surface adsorption through hydrogen bonding, though experimental validation is lacking.

The 5-(4-hydroxyphenyl) analog’s aromatic ring may enable π-π interactions, suggesting utility in drug design or materials science .

Physicochemical Properties :

- The amide derivative (6-hydroxy-4-methyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid amide) has reduced acidity compared to carboxylic acid analogs, affecting solubility and bioavailability .

Biological Activity

4-Hydroxymethyl-6-methyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid (CAS No. 247225-82-7) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activities, including antibacterial, antifungal, and other pharmacological properties, supported by relevant research findings and data.

- Molecular Formula : C₈H₉N₁O₄

- Molecular Weight : 183.16 g/mol

- Structure : The compound features a pyridine ring with hydroxymethyl and carboxylic acid functional groups, which contribute to its reactivity and biological activity.

Antibacterial Activity

Research has demonstrated that derivatives of pyridine and related compounds exhibit significant antibacterial properties. The antibacterial activity of this compound has been evaluated against various bacterial strains.

Minimum Inhibitory Concentration (MIC)

The MIC values for this compound against selected bacterial strains are summarized in Table 1:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0048 |

| Escherichia coli | 0.0195 |

| Bacillus mycoides | 0.0098 |

| Candida albicans | 0.039 |

These results indicate that the compound exhibits potent antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus mycoides.

Antifungal Activity

In addition to its antibacterial properties, studies have reported antifungal activity of the compound. The antifungal effects were assessed using standard protocols against common fungal pathogens.

Antifungal Efficacy

The antifungal activity is summarized below:

| Fungal Strain | MIC (mg/mL) |

|---|---|

| Candida albicans | 0.078 |

| Fusarium oxysporum | 0.056 |

These findings suggest that the compound is effective against specific fungal strains, indicating its potential as a therapeutic agent in treating fungal infections.

The biological activities of this compound may be attributed to its ability to interfere with bacterial cell wall synthesis and disrupt cellular processes in fungi. The presence of functional groups like hydroxymethyl enhances its interaction with microbial targets.

Case Studies and Research Findings

Recent studies have explored the broader implications of this compound in drug discovery:

- Antimicrobial Resistance : A study highlighted the urgent need for new antimicrobial agents due to rising resistance levels among common pathogens. The evaluated compound showed promising results against resistant strains, suggesting its potential role in overcoming antibiotic resistance challenges .

- Structure-Activity Relationship (SAR) : Research into SAR has indicated that modifications to the pyridine ring can enhance biological activity. Compounds with additional substituents have shown improved efficacy against both bacterial and fungal strains .

- In Vivo Studies : Preliminary in vivo studies suggest that formulations containing this compound may enhance therapeutic outcomes in models of infection, although further research is needed to confirm these findings .

Q & A

What synthetic methodologies are optimal for preparing 4-Hydroxymethyl-6-methyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid, and how do catalytic systems influence reaction efficiency?

Basic Research Question

Synthesis of structurally related dihydropyridine derivatives often involves condensation of aldehyde precursors with aminopyridine derivatives, followed by cyclization. For example, 6-(4-chlorophenyl) analogs are synthesized using palladium or copper catalysts in solvents like DMF or toluene, achieving yields >70% under optimized conditions (100°C, 24 hours) . Key considerations include:

- Catalyst selection : Heterogeneous catalysts (e.g., Pd/C) improve recyclability, while homogeneous systems (e.g., CuI) enhance reaction speed.

- Solvent effects : Polar aprotic solvents (DMF) stabilize intermediates, while toluene minimizes side reactions.

- Purification : Recrystallization with ethanol/water mixtures or gradient HPLC (C18 columns, acetonitrile/water + 0.1% TFA) ensures >95% purity .

How can electrochemical methods be applied to study the corrosion inhibition properties of this compound?

Advanced Research Question

For structurally similar dihydropyridine derivatives, potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are standard methods. In acetic acid, a 4,6-dimethyl analog demonstrated 89% inhibition efficiency at 10 mM, with charge transfer resistance increasing from 250 Ω·cm² to 1900 Ω·cm² . Methodological steps include:

- Concentration-dependent studies : Test 1–20 mM ranges to establish adsorption isotherms (e.g., Langmuir or Temkin models).

- Surface analysis : SEM/EDS confirms inhibitor adsorption on metal surfaces.

- Thermodynamic parameters : Calculate ΔG°ads to distinguish physisorption (≤−20 kJ/mol) vs. chemisorption (≤−40 kJ/mol) .

What computational approaches are suitable for analyzing the binding interactions of this compound with biological targets?

Advanced Research Question

Molecular dynamics (MD) simulations (100 ns trajectories using AMBER or GROMACS) and density functional theory (DFT) are effective. For a pyridine-carboxylic acid derivative bound to Mpro protease:

- RMSD analysis : Thresholds <2 Å indicate stable binding over time .

- Hydrogen bonding : Identify critical interactions with catalytic residues (e.g., His41/Cys145 in Mpro).

- DFT calculations : B3LYP/6-31G* models predict electronic contributions (e.g., HOMO-LUMO gaps) to binding affinity .

How do structural modifications at the 4-position (hydroxymethyl vs. methyl) influence the compound’s physicochemical properties?

Advanced Research Question

The hydroxymethyl group enhances hydrophilicity (reducing logP by ~0.8 units) and hydrogen-bonding capacity . In corrosion studies, hydroxyl-containing analogs showed 15–20% higher inhibition efficiency than methyl derivatives due to stronger adsorption via −OH and carboxylic acid groups . Experimental strategies to quantify effects:

- Solubility assays : Measure in DMSO/water mixtures.

- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >200°C for most dihydropyridines).

- X-ray crystallography : Resolve intermolecular interactions in crystal lattices.

What strategies are effective for resolving synthetic byproducts in dihydropyridine carboxylate syntheses?

Basic Research Question

Common byproducts include uncyclized intermediates and oxidation products. Mitigation strategies:

- Inert atmospheres : Use N₂/Ar to prevent oxidation of dihydropyridine rings.

- Chromatographic purification : Gradient HPLC (C18, acetonitrile/water + 0.1% TFA) or flash chromatography (ethyl acetate/hexane).

- Reaction monitoring : TLC (Rf 0.3–0.5 in ethyl acetate/hexane 1:1) or in-situ FTIR to track carbonyl formation .

How can researchers validate the stability of this compound under physiological conditions for drug discovery applications?

Advanced Research Question

Stability protocols should include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.